2-Chloro-1-methylpyridin-1-ium bromide
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Description
2-Chloro-1-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C6H7BrClN. It is used as a reagent in a wide variety of dehydrative coupling reactions .
Synthesis Analysis
Pyridinium salts, including this compound, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been synthesized and employed as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbon with molecular oxygen . The electronic effect of the substitutes was found to be an important factor for the catalytic performance .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom . The molecular weight is 208.48 g/mol.Chemical Reactions Analysis
This compound is a reagent in a wide variety of dehydrative coupling reactions. It is also used to form carboxylate esters from acids and alcohols, carboxamides from acids and amines, lactones from -hydroxy acids and carbodiimides from N,N-disubstituted thioureas .Mechanism of Action
While the exact mechanism of action for 2-Chloro-1-methylpyridin-1-ium bromide is not explicitly mentioned in the sources, it is known that pyridinium salts play an intriguing role in a wide range of research topics . They are used in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .
Safety and Hazards
The safety data sheet for 2-Chloro-1-methylpyridinium iodide, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN.BrH/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRQBLJKQKDPLG-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1Cl.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510129 |
Source
|
Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153403-89-5 |
Source
|
Record name | 2-Chloro-1-methylpyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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